molecular formula C17H17N3O3 B5979102 1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-3-en-1-one

1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-3-en-1-one

Cat. No.: B5979102
M. Wt: 311.33 g/mol
InChI Key: GUWAJLAYLJRURB-UHFFFAOYSA-N
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Description

1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-3-en-1-one is a complex organic compound that features a unique structure combining a benzodioxole moiety with a tetrahydropyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-3-en-1-one typically involves multiple steps, starting with the preparation of the benzodioxole and pyrazolo[4,3-c]pyridine intermediates. A common synthetic route includes:

    Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone.

    Coupling of Intermediates: The final step involves coupling the benzodioxole intermediate with the pyrazolo[4,3-c]pyridine core using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-3-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, especially at the positions ortho to the oxygen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-3-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-3-en-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the pyrazolo[4,3-c]pyridine core can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, ultimately affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-3-en-1-one: shares structural similarities with other benzodioxole-containing compounds such as:

Uniqueness

What sets this compound apart is its unique combination of the benzodioxole and pyrazolo[4,3-c]pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-3-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-2-3-16(21)20-7-6-13-12(9-20)17(19-18-13)11-4-5-14-15(8-11)23-10-22-14/h2,4-5,8H,1,3,6-7,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWAJLAYLJRURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)N1CCC2=C(C1)C(=NN2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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